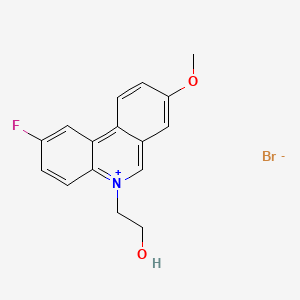
2-Fluoro-5-(2-hydroxyethyl)-8-methoxyphenanthridin-5-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SMIP-30 is a potent and selective inhibitor of human protein phosphatase Mg2+/Mn2±dependent 1A (PPM1A). This compound has shown significant potential in treating tuberculosis by enhancing the selective autophagy of macrophages to limit the survival of intracellular Mycobacterium tuberculosis .
Métodos De Preparación
The synthetic routes and reaction conditions for SMIP-30 involve a series of chemical reactions that are meticulously controlled to ensure the purity and efficacy of the compound. The preparation of SMIP-30 typically involves the use of specific reagents and catalysts under controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis in specialized reactors to maintain consistency and quality .
Análisis De Reacciones Químicas
SMIP-30 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of SMIP-30, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
SMIP-30 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chemical probe to study the function of PPM1A and its role in various cellular processes. In biology, SMIP-30 is utilized to investigate the mechanisms of autophagy and its impact on intracellular pathogens. In medicine, the compound has shown promise in developing new therapeutic modalities for tuberculosis treatment. Additionally, SMIP-30 may have industrial applications in the development of new drugs and chemical products .
Mecanismo De Acción
The mechanism of action of SMIP-30 involves the selective inhibition of PPM1A, which leads to the activation of autophagy in macrophages. This process is dependent on the phosphorylation of the autophagy receptor p62-SQSTM1. By inhibiting PPM1A, SMIP-30 enhances the phosphorylation of p62, making it more accessible to label Mycobacterium tuberculosis exposed to the cytoplasm and target it to autophagosomes. This mechanism restricts the survival of the intracellular pathogen and promotes its clearance by the host immune system .
Comparación Con Compuestos Similares
SMIP-30 is unique in its high selectivity and potency as a PPM1A inhibitor. Similar compounds include SMIP-43 and sanguinarine. SMIP-30 and SMIP-43 exhibit poor inhibitory activity against PPM1B, the closest homologue of PPM1A, whereas sanguinarine shows poor specificity. SMIP-30 has greater than 40-fold selectivity for PPM1A compared to PPM1B, highlighting its uniqueness and potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C16H15BrFNO2 |
|---|---|
Peso molecular |
352.20 g/mol |
Nombre IUPAC |
2-(2-fluoro-8-methoxyphenanthridin-5-ium-5-yl)ethanol;bromide |
InChI |
InChI=1S/C16H15FNO2.BrH/c1-20-13-3-4-14-11(8-13)10-18(6-7-19)16-5-2-12(17)9-15(14)16;/h2-5,8-10,19H,6-7H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ZBKGDGWEQRMRGD-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC2=C[N+](=C3C=CC(=CC3=C2C=C1)F)CCO.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


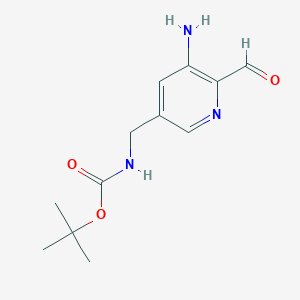
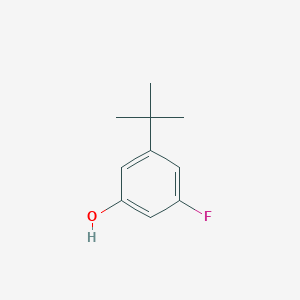
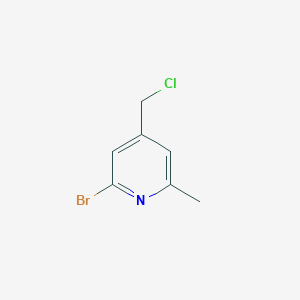
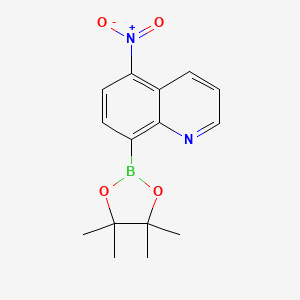
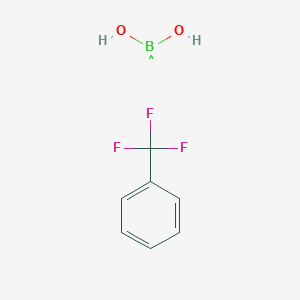
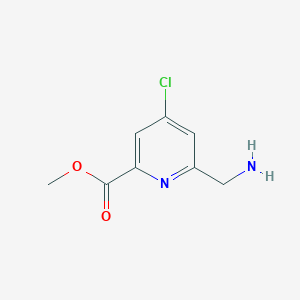
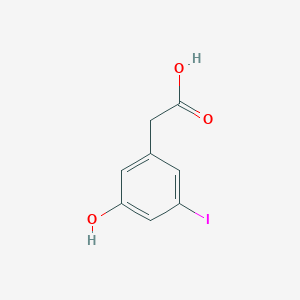
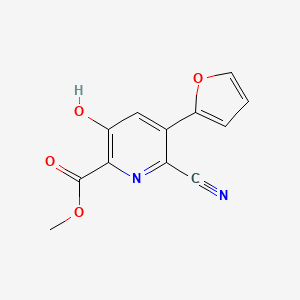
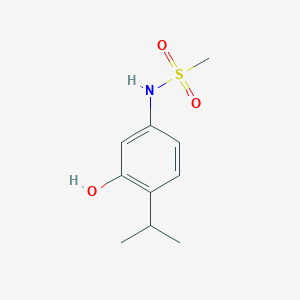
![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)
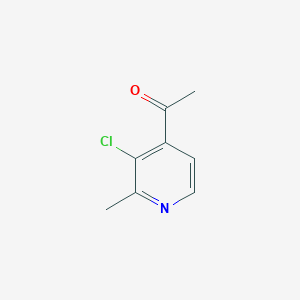
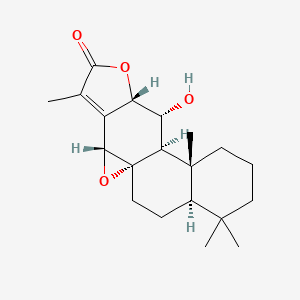
![[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)
![(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14852244.png)
